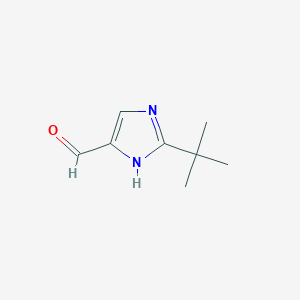

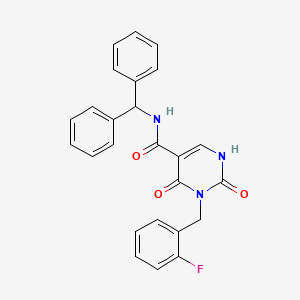

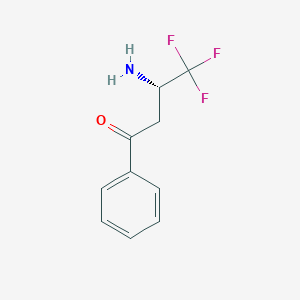

2-(tert-Butyl)-1H-imidazole-5-carbaldehyde

カタログ番号 B2369333

CAS番号:

68282-60-0

分子量: 152.197

InChIキー: BSGNHGCLZZKFNY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as ligands in coordination chemistry . The tert-butyl group is a very common protecting group used in organic synthesis, known for its stability under various reaction conditions .

Synthesis Analysis

While specific synthesis methods for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, tert-butyl groups are often introduced into molecules via reactions with tert-butyl alcohol or its derivatives . Imidazole rings can be synthesized through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Molecular Structure Analysis

The molecular structure of a compound like “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely involve an imidazole ring substituted at the 2-position with a tert-butyl group and at the 5-position with a formyl (aldehyde) group .Chemical Reactions Analysis

The reactivity of “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” would likely be influenced by both the imidazole and aldehyde functional groups. Imidazoles are known to participate in various chemical reactions, including nucleophilic substitutions and acting as ligands in coordination chemistry . Aldehydes are reactive towards nucleophiles and can undergo a variety of transformations, including reductions, oxidations, and forming carbon-carbon bonds .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “2-(tert-Butyl)-1H-imidazole-5-carbaldehyde” were not found, we can infer some general properties based on its structure. It would likely be a solid at room temperature, with the exact melting and boiling points depending on the specific interactions between molecules .科学的研究の応用

Novel Synthesis Methods

- A novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key components in synthesizing 2-aminoimidazole alkaloids, was achieved using tert-butoxycarbonylguanidine. This synthesis method proved useful for creating important compounds like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

Development of Heterocyclic Compounds

- 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been utilized to synthesize tricyclic heterocycles. This method is significant for constructing various biologically active fused heterocycles (Gaonkar & Rai, 2010).

Applications in Medicinal Chemistry

- N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have shown promising results as anti-tumor agents against Ehrlich ascites tumor cells in vivo. These compounds also inhibited cellular proliferation and induced apoptosis (Kumar et al., 2007).

Catalysis and Organic Synthesis

- Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method features aldehyde preservation, cheap catalysts, and high atom economy under mild conditions (Li et al., 2015).

Structural Studies

- Crystal structures of imidazole derivatives have been analyzed, providing insights into the planarity of the imidazole ring and conformation of substituent groups. This research aids in understanding molecular interactions and stability (Ambalavanan et al., 2003).

Chemical Reduction Processes

- Aldehydes like 2-butyl-5-chloro-3H-imidazole-5-carbaldehyde have been reduced to alcohols using catalytic hydrogenation methods. This process is notable for large-scale synthesis and pharmaceutical applications (Basappa et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-tert-butyl-1H-imidazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGNHGCLZZKFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)